molecular formula C11H8F6N4 B3124653 7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 320417-41-2

7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine

Cat. No.: B3124653
CAS No.: 320417-41-2
M. Wt: 310.2 g/mol
InChI Key: VDDDGPNCRVQPPU-UHFFFAOYSA-N
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Description

7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a synthetic compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Biochemical Analysis

Biochemical Properties

7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. Additionally, this compound can form complexes with metal ions, which further influences its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. In terms of gene expression, this compound can either upregulate or downregulate the expression of specific genes, depending on the cellular context. This modulation of gene expression subsequently impacts cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately result in the observed biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, toxic or adverse effects can occur, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism. Additionally, it can affect the levels of specific metabolites, thereby influencing overall metabolic flux. These interactions highlight the compound’s potential as a modulator of metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach specific intracellular compartments. Once inside the cell, it can bind to proteins that facilitate its distribution to different cellular regions. This localization is essential for the compound’s biochemical activity and its ability to modulate cellular processes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This targeting is often mediated by specific signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of this compound is critical for its ability to interact with biomolecules and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclocondensation of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with appropriate hydrazine derivatives . The reaction conditions often include the use of catalysts such as SiO2/Fe3O4 and solvents like ethanol or water to facilitate the formation of the naphthyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and solvents is also crucial in scaling up the production process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the hydrazino group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups at the trifluoromethyl positions.

Comparison with Similar Compounds

Uniqueness: 7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine stands out due to its unique combination of a methylhydrazino group and two trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1-methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6N4/c1-21(18)8-3-2-5-6(10(12,13)14)4-7(11(15,16)17)19-9(5)20-8/h2-4H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDDGPNCRVQPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168929
Record name 7-(1-Methylhydrazinyl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320417-41-2
Record name 7-(1-Methylhydrazinyl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320417-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(1-Methylhydrazinyl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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